Phénanthrène-13C6

Vue d'ensemble

Description

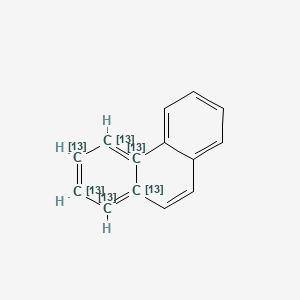

Phenanthrene-13C6 is a labeled variant of phenanthrene, a polycyclic aromatic hydrocarbon. In this compound, all six carbon atoms in the phenanthrene structure are labeled with the carbon-13 isotope. Phenanthrene itself is composed of three fused benzene rings, making it a planar molecule with significant aromatic stability. The labeling with carbon-13 makes Phenanthrene-13C6 particularly useful in various scientific research applications, including tracing and studying chemical reactions and metabolic pathways.

Applications De Recherche Scientifique

Phenanthrene-13C6 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of phenanthrene in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of phenanthrene-based drugs.

Industry: Applied in environmental studies to monitor the degradation and persistence of phenanthrene in various environments

Mécanisme D'action

Target of Action

Phenanthrene-13C6, a labeled version of Phenanthrene, primarily targets polycyclic aromatic hydrocarbon (PAH) degrading bacteria . These bacteria play a crucial role in the biodegradation of PAHs, which are persistent organic pollutants .

Mode of Action

Phenanthrene-13C6 interacts with its targets, the PAH-degrading bacteria, to facilitate the degradation of Phenanthrene . The compound’s structure, similar to the intermediate metabolite of Phenanthrene (catechol), allows it to boost Phenanthrene co-metabolism by fostering the growth of Phenanthrene-degrading bacteria, specifically Burkholderiaceae, and by facilitating the production of the key metabolic enzyme catechol 1,2-dioxygenase (C12O) .

Biochemical Pathways

The degradation of Phenanthrene-13C6 involves several biochemical pathways. The compound undergoes a series of chemical changes, leading to the production of various intermediate products . These intermediates include salicylic acid, catechol, and various phthalic acid derivatives . The pathways feature three significant benzene ring cleavage steps .

Pharmacokinetics

The pharmacokinetics of Phenanthrene-13C6 involve its absorption, distribution, metabolism, and excretion (ADME). Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The action of Phenanthrene-13C6 results in the degradation of Phenanthrene, a hazardous PAH . The compound exhibits a degradation efficiency of up to 72% for Phenanthrene under optimal conditions . This underscores its potential for remediating environments polluted by PAH metabolites .

Action Environment

The action of Phenanthrene-13C6 is influenced by various environmental factors. For instance, the pH, inoculum concentration, and incubation temperature can affect the compound’s degradation efficiency . Moreover, the presence of phenolic root exudates (PREs) can accelerate the degradation of Phenanthrene-13C6 and influence the formation of rhizosphere biofilm/iron plaque .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phenanthrene-13C6 can be synthesized through several methods. One common approach involves the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This method involves ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process, resulting in the formation of phenanthrene derivatives .

Industrial Production Methods

Industrial production of Phenanthrene-13C6 typically involves the use of labeled precursors and sophisticated synthesis techniques to ensure the incorporation of carbon-13 isotopes. The process requires stringent reaction conditions and purification steps to achieve high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Phenanthrene-13C6 undergoes various chemical reactions, including:

Oxidation: Phenanthrene can be oxidized to form phenanthrenequinone and other oxidized derivatives.

Reduction: Reduction reactions can convert phenanthrene to dihydrophenanthrene and other reduced forms.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenanthrene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Phenanthrenequinone, phthalic acid derivatives.

Reduction: Dihydrophenanthrene.

Substitution: Bromophenanthrene, nitrophenanthrene.

Comparaison Avec Des Composés Similaires

Phenanthrene-13C6 can be compared with other labeled polycyclic aromatic hydrocarbons, such as:

Phenanthrene-d10: Labeled with deuterium instead of carbon-13.

Naphthalene-13C10: Another polycyclic aromatic hydrocarbon labeled with carbon-13.

Anthracene-13C14: A larger polycyclic aromatic hydrocarbon with carbon-13 labeling.

Uniqueness

Phenanthrene-13C6 is unique due to its specific labeling with carbon-13, which provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies. This labeling allows for precise tracking and analysis of its behavior in various chemical and biological systems .

Activité Biologique

Phenanthrene-13C6 is a stable isotope-labeled derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. The incorporation of six carbon-13 isotopes into the phenanthrene structure enhances its utility in biological and environmental research, particularly in tracing metabolic pathways and studying microbial degradation processes.

- Molecular Formula : C14H4^13C6

- Molecular Weight : 184.19 g/mol

- CAS Number : 1189955-53-0

Phenanthrene-13C6 itself does not exhibit a specific mechanism of action; rather, its primary role is as a tracer to study the biological activity of its parent compound, phenanthrene. Phenanthrene is classified as a possible human carcinogen, and studies suggest that it may have mutagenic properties. This makes the isotope-labeled variant crucial for understanding how phenanthrene is metabolized in biological systems .

Metabolic Pathways

Research indicates that phenanthrene can be metabolized into various metabolites that may influence cellular processes related to cancer susceptibility. The use of Phenanthrene-13C6 allows for precise tracking of these metabolites, providing insights into the metabolic pathways involved. For example, studies have shown that metabolites derived from phenanthrene can serve as biomarkers for exposure to PAHs and may correlate with cancer risk .

Microbial Degradation Studies

Phenanthrene-13C6 is particularly valuable in microbial degradation studies. Researchers can introduce this labeled compound into microbial cultures to analyze the resulting metabolites, thereby elucidating the pathways through which microbes break down PAHs. The specific pattern of carbon-13 incorporation within these metabolites offers critical data on microbial activity and degradation mechanisms .

Case Study: Microbial Communities

A notable study utilized stable-isotope probing (SIP) with [U-13C]phenanthrene to investigate microbial communities capable of degrading phenanthrene in contaminated environments. The study revealed distinct bacterial populations associated with the degradation process, primarily belonging to the Acidovorax genus, indicating specialized microbial adaptations to metabolize PAHs .

Applications in Environmental Research

Phenanthrene-13C6 serves as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Its stable isotope labeling allows for more accurate quantification of phenanthrene levels in environmental samples, accounting for variations in instrument performance or sample preparation .

Summary of Findings

The following table summarizes key findings related to the biological activity and applications of Phenanthrene-13C6:

| Aspect | Details |

|---|---|

| Chemical Structure | C14H4^13C6 |

| Biological Role | Tracer for studying phenanthrene metabolism |

| Carcinogenic Potential | Parent compound (phenanthrene) is a possible human carcinogen |

| Microbial Interaction | Used to study microbial degradation pathways |

| Analytical Use | Internal standard in GC-MS for quantifying environmental PAH contamination |

Propriétés

IUPAC Name |

phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1+1,3+1,5+1,7+1,11+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPNZTXNASCQKK-KHNBPAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676104 | |

| Record name | (1,2,3,4,4a,10a-~13~C_6_)Phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189955-53-0 | |

| Record name | (1,2,3,4,4a,10a-~13~C_6_)Phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.